molecular formula C5H5N7O3 B11082926 4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid

4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid

Cat. No.: B11082926
M. Wt: 211.14 g/mol
InChI Key: YYSXYGJJDMHKTD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid involves multiple steps. One common method includes the reaction of furazan derivatives with tetrazole precursors. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as indium(III) chloride . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield .

Scientific Research Applications

4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s tetrazole moiety makes it useful in studying enzyme inhibition and receptor binding.

    Industry: The energetic properties of the furazan ring make it valuable in the development of explosives and propellants.

Mechanism of Action

The mechanism of action of 4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors similarly. The furazan ring’s energetic properties can lead to the release of energy upon decomposition, making it useful in energetic materials.

Comparison with Similar Compounds

4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid can be compared with other similar compounds, such as:

    5-Phenyl-1H-tetrazole: Known for its high acidity and use in pharmaceuticals.

    1,2,4-Triazole derivatives: These compounds also exhibit diverse biological activities and are used in various medicinal applications.

    Furazan derivatives: Similar to this compound, these compounds are used in energetic materials.

The uniqueness of this compound lies in its combination of tetrazole and furazan rings, providing both biological activity and energetic properties.

Properties

Molecular Formula

C5H5N7O3

Molecular Weight

211.14 g/mol

IUPAC Name

4-(tetrazol-1-ylmethylamino)-1,2,5-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C5H5N7O3/c13-5(14)3-4(9-15-8-3)6-1-12-2-7-10-11-12/h2H,1H2,(H,6,9)(H,13,14)

InChI Key

YYSXYGJJDMHKTD-UHFFFAOYSA-N

Canonical SMILES

C1=NN=NN1CNC2=NON=C2C(=O)O

Origin of Product

United States

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